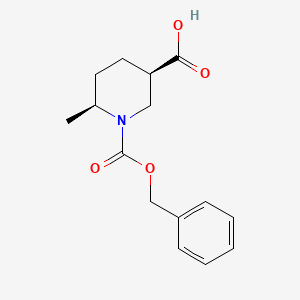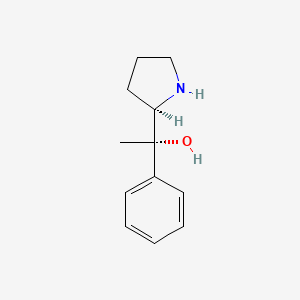
2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde
Übersicht
Beschreibung
2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde is a chemical compound with the molecular formula C10H8Cl2O . Its IUPAC name is 2,2-dichloro-1-phenylcyclopropanecarbaldehyde . The compound has a molecular weight of 215.08 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8Cl2O/c11-10(12)6-9(10,7-13)8-4-2-1-3-5-8/h1-5,7H,6H2 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is stored at ambient temperature . It is air sensitive and should be stored under argon .Wissenschaftliche Forschungsanwendungen
Organocatalytic Applications
The unique reactivity of cyclopropanecarbaldehydes, including 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde, has been harnessed in organocatalysis. For example, an unprecedented nucleophilic ring opening of cyclopropanecarbaldehydes with benzenethiols under the catalysis of proline leads to the synthesis of benzo[b]thiepines, which are of pharmaceutical value. This demonstrates the compound's utility in facilitating tandem synthesis reactions, providing an efficient pathway to valuable chemical structures (Liangxi Li, Zhiming Li, & Quanrui Wang, 2009).
Synthesis of Macrocyclic Complexes
In another application, this compound derivatives have been used in the synthesis of new bis-macrocyclic complexes with transition metal ions. Such complexes are of significant interest due to their potential applications in catalysis and materials science. The synthesis process showcases the flexibility of cyclopropanecarbaldehyde derivatives in forming complex molecular architectures, underscoring their importance in inorganic chemistry (Ashutosh Kumar Singh et al., 2003).
Chelation-Controlled Nucleophilic Addition
The stereoselective addition of carbon nucleophiles to cyclopropanecarbaldehydes has been systematically investigated, revealing that these reactions can proceed via a 1,4-chelation-controlled pathway with high anti-selectivity. This research highlights the utility of cyclopropanecarbaldehydes in organic synthesis, particularly in the creation of stereodefined structures, which are crucial for the development of pharmaceuticals and agrochemicals (Yuji Kazuta et al., 2004).
Novel Pyrazole Derivatives
Additionally, cyclopropanecarbaldehydes have been utilized in the synthesis of novel pyrazole derivatives using the Vilsmeier-Haack reagent. This underscores the adaptability of cyclopropanecarbaldehydes in contributing to the diversity of organic synthesis routes, enabling the creation of compounds with potential biological activities (Huanan Hu et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,2-dichloro-1-phenylcyclopropane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c11-10(12)6-9(10,7-13)8-4-2-1-3-5-8/h1-5,7H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEJRRIDBYKNGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)(C=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







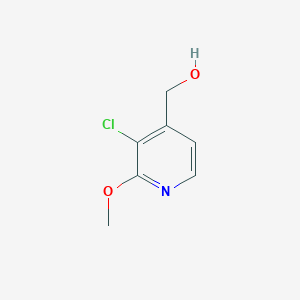
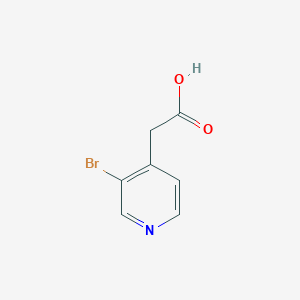

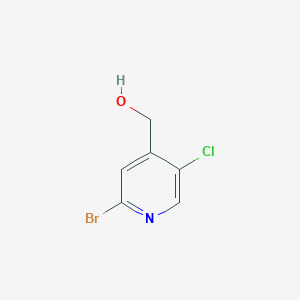
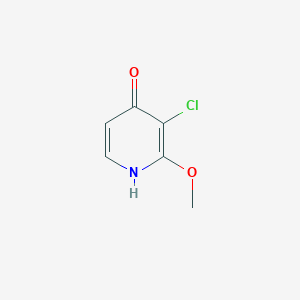
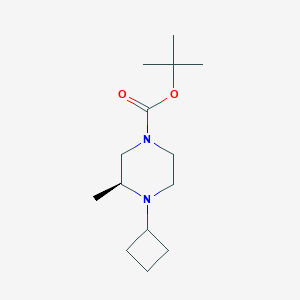
![tert-Butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate](/img/structure/B3092434.png)
